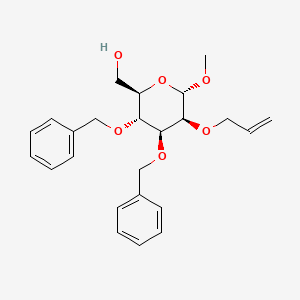

Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

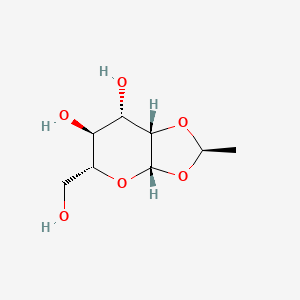

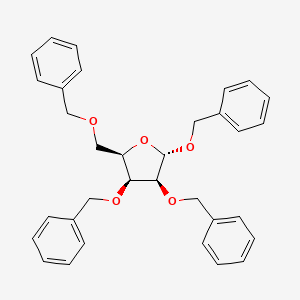

“Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside” is a chemical compound with the molecular formula C24H30O6 . It is a derivative of mannose, a type of sugar .

Synthesis Analysis

The synthesis of such compounds often involves regioselective protection and deprotection strategies . For instance, the synthesis of partially protected carbohydrates can be achieved by manipulating only one type of a protecting group for a given substrate . The uniform protection of the unprotected starting material is done in a way that only one (or two) hydroxyl groups remain unprotected .Molecular Structure Analysis

The molecule contains a total of 62 bonds. There are 32 non-H bonds, 13 multiple bonds, 11 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 hydroxyl group, 1 primary alcohol, and 5 ethers (aliphatic) .Wissenschaftliche Forschungsanwendungen

Proteomics Research

“Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and in the study of biochemical interactions.

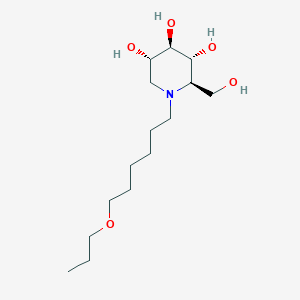

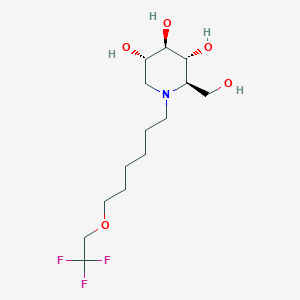

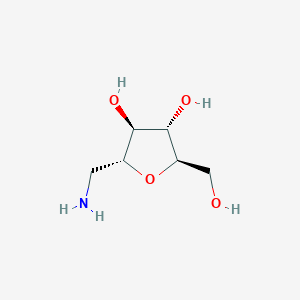

Synthesis of Iminosugars

This compound has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars . Iminosugars are a type of monosaccharide analog in which the oxygen atom in the ring is replaced by a nitrogen atom. They are known for their therapeutic potential, particularly as antiviral agents.

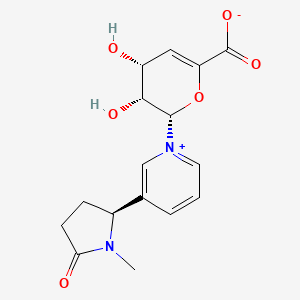

Investigation of Mannose Binding Sites

“Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside” has been used in studies to investigate the primary mannose binding site of pradimicin A . Pradimicin A is a non-peptide antifungal antibiotic that has shown activity against HIV.

Cancer Research

Due to its distinctive chemical configuration, this compound holds promising prospects in the research of illnesses, particularly cancer . It could be used in the development of new therapeutic strategies or in the study of cancer cell metabolism.

Viral Infections Research

The compound could also be used in the research of viral infections . Its unique structure could make it a valuable tool in the development of new antiviral drugs or in the study of virus-host interactions.

Safety and Hazards

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its synthesis methods and potential applications. For instance, it has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars in a study that worked towards a stable noeuromycin analog with a D-manno configuration .

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5S,6S)-6-methoxy-3,4-bis(phenylmethoxy)-5-prop-2-enoxyoxan-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-3-14-27-23-22(29-17-19-12-8-5-9-13-19)21(20(15-25)30-24(23)26-2)28-16-18-10-6-4-7-11-18/h3-13,20-25H,1,14-17H2,2H3/t20-,21-,22+,23+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXPCZLNEKGTHT-DJCPXJLLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1139851.png)

![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B1139860.png)

![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)